3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BI-D, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazopurinediones and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the inhibition of the enzyme ribonucleotide reductase, which is essential for DNA synthesis. This leads to the inhibition of cell growth and proliferation, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral properties, 3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been found to exhibit anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a therapeutic agent for viral infections such as HIV. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Scientific Research Applications
3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. 3-(2-buten-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been found to have antiviral properties, particularly against HIV-1 and HIV-2.
properties
IUPAC Name |
2-[(E)-but-2-enyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-4-5-6-17-11(19)9-10(16(3)13(17)20)15-12-14-8(2)7-18(9)12/h4-5,7H,6H2,1-3H3,(H,14,15)/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVQMKLLBRRUFE-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-but-2-enyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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